molecular formula C14H17N3O2S2 B2962357 N-[2-(oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034263-16-4

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2962357
CAS No.: 2034263-16-4
M. Wt: 323.43
InChI Key: JQZFYXILLHRZKF-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic small molecule featuring a benzothiadiazole core linked via a carboxamide group to an ethyl chain substituted with an oxan-4-ylsulfanyl moiety. The benzothiadiazole scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors. The oxane (tetrahydropyran) ring introduces stereoelectronic effects and enhanced solubility compared to purely hydrophobic substituents.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c18-14(10-1-2-12-13(9-10)17-21-16-12)15-5-8-20-11-3-6-19-7-4-11/h1-2,9,11H,3-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZFYXILLHRZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,1,3-benzothiadiazole-5-carboxylic acid with oxan-4-ylsulfanyl ethylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzothiadiazole ring can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzothiadiazole carboxamides and related heterocyclic derivatives, focusing on structural variations, physicochemical properties, and metabolic stability.

Structural Analogues with Benzothiadiazole Carboxamide Backbone
Compound Name Substituent on Ethyl Chain Molecular Formula Molecular Weight Key Features Reference
N-[2-(Oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (Target) Oxan-4-ylsulfanyl C₁₄H₁₇N₃O₂S₂ 355.44 (calc.) Oxane ring enhances solubility; sulfur atom may reduce metabolic oxidation. -
N-{2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide 4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl C₁₅H₁₂F₃N₅OS 367.4 Pyrimidine substituent introduces hydrogen-bonding potential; higher MW.
N-[2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (BG13317) Dihydroxyethyl with dual furan rings C₁₇H₁₃N₃O₄S 355.37 Furan rings may increase hydrophilicity; hydroxyl group aids H-bonding.
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide Chloro-methylphenyl and piperazinyl-pyrimidine Complex N/A Bulky substituents likely improve target specificity but reduce solubility.

Key Observations :

  • Molecular Weight : The target compound (MW ~355) is lighter than the pyrimidine-substituted analogue (MW 367.4), which may enhance membrane permeability .
Functional Analogues with Carboxamide Linkers
Compound Name Core Structure Substituent on Ethyl Chain Metabolic Stability Insights Reference
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) Acridine-carboxamide Dimethylamino Rapid N-demethylation observed in humans.
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) Imidazole-carboxamide Triazeno group Extensive N-demethylation in rats and humans.
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide Oxazole-carboxamide Benzothiophene and hydroxyl group Hydroxyl group may slow hepatic clearance.

Key Observations :

  • Metabolic Stability: The oxane-sulfanyl group in the target compound avoids N-demethylation pathways common in dimethylamino-substituted analogues like DACA .
Pharmacokinetic and Physicochemical Comparisons
Property Target Compound Pyrimidine-Substituted Analogue Furan-Substituted Analogue DACA
Solubility Moderate (oxane enhances) Low (pyrimidine increases hydrophobicity) Moderate (furan and hydroxyl) Low (acridine core)
Metabolic Stability High (sulfanyl resists oxidation) Moderate (pyrimidine may undergo ring cleavage) Low (furan prone to oxidation) Very low (N-demethylation)
Molecular Flexibility Moderate (ethyl linker) Low (rigid pyrimidine) High (hydroxyethyl linker) Low (rigid acridine)

Research Findings and Implications

Metabolic Pathways: The target compound’s oxane-sulfanyl group is less susceptible to oxidative metabolism compared to furan or dimethylamino substituents, as seen in DACA and BG13317 .

Target Binding : The benzothiadiazole core’s electron deficiency may enhance binding to enzymes like kinases or proteases, similar to pyrimidine-based inhibitors in .

Structural Optimization : Substitution with oxane balances solubility and metabolic stability, addressing limitations of bulkier (e.g., piperazinyl-pyrimidine ) or oxidation-prone (e.g., furan ) groups.

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzothiadiazole Moiety : Cyclization of appropriate precursors.
  • Attachment of the Oxane Group : Etherification reactions to introduce the oxane (tetrahydropyran) group.
  • Amidation : Formation of the carboxamide group through amidation reactions.

Anticancer Properties

Research indicates that derivatives of benzothiadiazole exhibit significant anticancer activity. A study demonstrated that compounds similar to this compound showed potent inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
This compoundA54912Dual mechanism

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound C85% at 50 µM25
This compound78% at 50 µM30

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Study on Lung Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of A549 lung cancer cells by inducing apoptosis and inhibiting angiogenesis .
  • Neuroprotective Effects : Another study explored its neuroprotective effects in models of neurodegenerative diseases, showing promise in reducing neuronal cell death induced by oxidative stress .

Q & A

Q. What are the key structural features of N-[2-(oxan-4-ylsulfanyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide, and how do they influence its physicochemical properties?

The compound contains a benzothiadiazole core linked to a tetrahydrothiopyran (oxane) moiety via a thioether bond. The benzothiadiazole group confers aromaticity and electron-deficient properties, while the oxane ring introduces steric bulk and potential hydrogen-bonding interactions. Computational methods (e.g., DFT calculations) should be used to analyze bond angles, charge distribution, and solubility parameters. Experimental validation via X-ray crystallography (as demonstrated for structurally similar thiazolidinones in ) is critical for confirming stereoelectronic effects .

Q. How can this compound be synthesized, and what are common pitfalls in its preparation?

A multi-step synthesis is typically required:

  • Step 1 : Functionalize benzothiadiazole-5-carboxylic acid with a thiol-containing linker (e.g., 2-mercaptoethylamine) using carbodiimide coupling agents (EDC/HOBt).
  • Step 2 : Introduce the oxan-4-ylsulfanyl group via nucleophilic substitution with oxane-4-thiol under basic conditions (K₂CO₃/DMF). Key challenges include controlling regioselectivity during thioether formation and avoiding oxidation of the sulfur atom. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiadiazole protons at δ 7.5–8.5 ppm).
  • HRMS : High-resolution mass spectrometry for molecular ion validation.
  • IR : Stretching vibrations for amide (~1650 cm⁻¹) and thioether (~650 cm⁻¹) groups.
  • UV-Vis : Absorbance maxima in the 250–300 nm range due to π→π* transitions in the benzothiadiazole system (similar to triazolothiadiazines in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Core Modifications : Replace the benzothiadiazole with triazolothiadiazine ( ) or oxadiazole () to assess electronic effects.
  • Side-Chain Variations : Substitute the oxane ring with other heterocycles (e.g., piperidine, morpholine) to evaluate steric and hydrogen-bonding contributions.
  • Assay Design : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking to correlate substituent effects with binding affinity .

Q. What strategies mitigate instability of the thioether linkage under physiological conditions?

  • Stabilization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzothiadiazole to reduce nucleophilic attack on the sulfur atom.
  • Prodrug Approach : Mask the thioether as a disulfide or sulfoxide, which is enzymatically cleaved in vivo (as seen in thiazolo[3,2-a]pyrimidines in ) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., sulfoxide derivatives) that may alter activity.
  • Pharmacokinetic Adjustments : Optimize logP via substituent tuning (e.g., alkyl chains on the oxane ring) to enhance bioavailability, as demonstrated for furan-carboxamides in .

Q. What computational tools are recommended for predicting off-target interactions?

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms to predict metabolic pathways.
  • Machine Learning : Train models on datasets of benzothiadiazole derivatives (e.g., ChEMBL) to forecast toxicity or promiscuity .

Methodological Tables

Table 1 : Representative Synthetic Yields for Analogous Compounds

SubstituentYield (%)Purity (%)Reference Method
Oxan-4-ylsulfanyl6298Nucleophilic substitution (K₂CO₃/DMF)
Piperidin-4-ylsulfanyl5595Same as above

Table 2 : Key Spectral Data for Structural Validation

TechniqueKey Signal(s)Reference Compound
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, benzothiadiazole H)
HRMS (ESI+)m/z 392.0521 [M+H]⁺

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